A Comprehensive Guide to the Synthesis and Characterization of Tin(II) Bromide
A Comprehensive Guide to the Synthesis and Characterization of Tin(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tin(II) bromide (SnBr₂), a versatile inorganic compound with significant applications in organic synthesis, materials science, and pharmaceutical development. Known as stannous bromide, it functions as a potent reducing agent and a useful Lewis acid.[1][2][3][4] This document details its synthesis, physical and chemical properties, characterization techniques, and key applications, presenting a valuable resource for laboratory and development settings.
Synthesis of Tin(II) Bromide
The most common and direct method for preparing tin(II) bromide is the reaction of metallic tin with hydrobromic acid (HBr).[1] This process involves the oxidation of elemental tin to its +2 oxidation state, with the concurrent reduction of hydrogen ions to hydrogen gas.[1] The reaction is governed by the following equation:
Sn(s) + 2HBr(aq) → SnBr₂(aq) + H₂(g) [1]
Care must be taken to perform the reaction in an oxygen-free environment to prevent the formation of tin(IV) bromide.[5] Below are two established protocols for this synthesis.
Method 1: Aqueous Reflux
This method is suitable for achieving a complete reaction in a controlled laboratory setting.
-
Materials:
-
Metallic tin (granules or powder)
-
Concentrated hydrobromic acid (e.g., 48% aqueous solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon) is recommended[1]
-
-
Procedure:
-
Place a pre-weighed amount of metallic tin into a round-bottom flask.
-
Under a fume hood, add a 2- to 4-fold molar excess of concentrated hydrobromic acid to ensure the complete conversion of the tin.[1]
-
Attach the reflux condenser and begin heating the mixture using a heating mantle.
-
Maintain the reaction at reflux until all the metallic tin has dissolved, which is indicated by the cessation of hydrogen gas evolution.
-
Once the reaction is complete, cool the solution to room temperature to allow tin(II) bromide to crystallize.
-
Isolate the crystals by filtration.
-
Wash the collected crystals with a small volume of cold, deoxygenated water, followed by a non-polar solvent like diethyl ether to facilitate drying.[1]
-
Dry the final product under a vacuum to remove any residual solvent.[1]
-
Method 2: Distillation
This protocol is effective for removing excess water and HBr to yield a concentrated product.
-
Materials:
-
Metallic tin (granules or powder)
-
Concentrated hydrobromic acid (e.g., 48% aqueous solution)
-
Distillation apparatus
-
Heating mantle
-
Receiving flask[1]
-
-
Procedure:
-
Combine metallic tin and a stoichiometric excess of concentrated HBr in a distillation flask.
-
Heat the mixture to initiate and sustain the reaction.
-
Once the tin has fully reacted, assemble the distillation apparatus.
-
Heat the solution to distill off the water and excess hydrobromic acid.[1]
-
Continue distillation until the volume in the flask is significantly reduced and the temperature of the vapor rises, indicating the removal of the azeotropic mixture.[1]
-
Allow the molten tin(II) bromide remaining in the flask to cool and solidify.[1]
-
The solid product can be collected and, if necessary, further purified by vacuum distillation or recrystallization.[1]
-
Caption: General Synthesis Workflow for Tin(II) Bromide.
Physical and Chemical Properties
Tin(II) bromide is a yellow to grey crystalline powder that is sensitive to moisture and air.[3][6] Its properties are summarized in the table below.
| Property | Value |
| Chemical Formula | SnBr₂[5] |
| Molar Mass | 278.52 g/mol [4][7] |
| Appearance | Yellow or gray powder[6][8][9] |
| Density | 5.12 g/cm³ at 25 °C[4][5][6] |
| Melting Point | 215 - 232 °C (419 - 450 °F; 488 - 505 K)[4][5][6][10] |
| Boiling Point | 620 - 639 °C (1148 - 1182 °F; 893 - 912 K)[4][5][6] |
| Crystal Structure | Orthorhombic (room temperature polymorph)[5] |
| Solubility in Water | 85.2 g/100 mL at 0 °C; 222.5 g/100 mL at 100 °C.[11][12] Decomposes in larger volumes of water.[3][6] |
| Solubility in Organic Solvents | Soluble in acetone, pyridine, dimethyl sulfoxide (B87167) (DMSO), ethanol, and diethyl ether.[2][3][5][6] |
In the gaseous phase, SnBr₂ has a bent, non-linear configuration with a Br-Sn-Br angle of 95° and an Sn-Br bond length of 255 pm.[5] The solid-state structure is related to that of lead(II) chloride (PbCl₂), where each tin atom is coordinated with five neighboring bromine atoms.[5]
Key chemical characteristics include:
-
Lewis Acidity: It acts as a Lewis acid, forming adducts with donor molecules like trimethylamine.[5]
-
Reducing Agent: Similar to tin(II) chloride, SnBr₂ is a reducing agent and can undergo oxidative addition with alkyl bromides.[5]
-
Hydrate Formation: It is known to form several hydrates, such as 2SnBr₂·H₂O, 3SnBr₂·H₂O, and 6SnBr₂·5H₂O.[5]
Characterization of Tin(II) Bromide
To confirm the identity, purity, and structure of synthesized tin(II) bromide, several analytical techniques are employed.
X-ray Diffraction (XRD)
XRD is used to analyze the crystal structure of the solid product and confirm its phase purity.
-
Sample Preparation: A small amount of the dried SnBr₂ powder is finely ground and mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used, typically with CuKα radiation.
-
Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10-80°) to record the diffraction pattern.
-
Analysis: The resulting diffractogram is compared with standard patterns from crystallographic databases (e.g., ICDD) to confirm the orthorhombic structure of SnBr₂.[13]
Scanning Electron Microscopy (SEM)
SEM is utilized to examine the surface morphology and particle size of the synthesized crystals.
-
Sample Preparation: A small quantity of the SnBr₂ powder is mounted on an SEM stub using conductive carbon tape and may be sputter-coated with a thin layer of a conductive metal (e.g., gold) to prevent charging.
-
Instrumentation: A scanning electron microscope.
-
Analysis: The electron beam scans the sample surface to generate images that reveal the shape, size, and surface texture of the crystals. Energy-Dispersive X-ray Spectroscopy (EDS) can be coupled with SEM for elemental analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the presence of water in hydrated forms or the absence of organic residues from solvents.
-
Sample Preparation: A small amount of SnBr₂ is mixed with dry potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
Data Collection: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For instance, broad peaks in the 3200-3500 cm⁻¹ region would indicate the presence of O-H stretching from water molecules in a hydrate.
Caption: Characterization Workflow for Synthesized SnBr₂.
Applications in Research and Development
The unique chemical properties of tin(II) bromide make it a valuable reagent in diverse fields.
-
Organic Synthesis: It serves as a potent but mild reducing agent, particularly for the reduction of nitro compounds to amines and for reductive aminations.[14] Its Lewis acidic nature allows it to act as a catalyst in reactions such as the regioselective mono-etherification of vicinal diols.[4][11]
-
Materials Science: SnBr₂ is a critical precursor in the fabrication of electronic devices, including thin-film semiconductors.[9][15] It is also used in the development of perovskite solar cells, where it contributes to more efficient and cost-effective energy conversion.[4][9]
-
Pharmaceutical Development: In drug synthesis, the reductive capabilities of SnBr₂ are employed for key transformations of functional groups in the creation of complex pharmaceutical intermediates.[14]
-
Catalysis: It is used as a catalyst to produce certain high-polymer lactone resins and in the preparation of various organotin compounds.[9][11]
Caption: Relationship Between Properties and Applications of SnBr₂.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. heegermaterials.com [heegermaterials.com]
- 5. Tin(II) bromide - Wikipedia [en.wikipedia.org]
- 6. Cas 10031-24-0,TIN (II) BROMIDE | lookchem [lookchem.com]
- 7. Stannous bromide | Br2Sn | CID 66224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tin (II) Bromide - ProChem, Inc. [prochemonline.com]
- 9. chemimpex.com [chemimpex.com]
- 10. tin(II) bromide [chemister.ru]
- 11. TIN (II) BROMIDE | 10031-24-0 [chemicalbook.com]
- 12. TIN (II) BROMIDE CAS#: 10031-24-0 [m.chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
